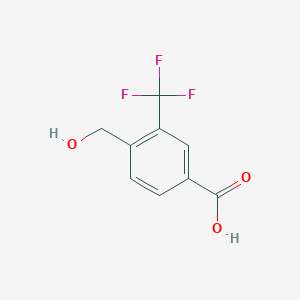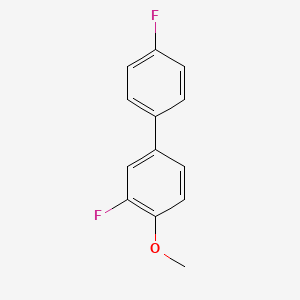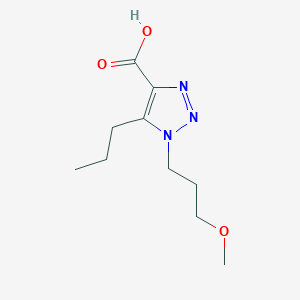
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methoxypropyl group and a propyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
Synthetic Route:
Starting Materials: 3-Methoxypropyl azide and 5-propyl-1-alkyne.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Product Isolation: The resulting triazole product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxypropyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide, room temperature.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology: Triazole derivatives are known for their antimicrobial and antifungal properties. This compound can be explored for its potential as a bioactive agent against various pathogens.
Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals. Triazole-based drugs are used in the treatment of infections, cancer, and other diseases.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazole derivatives often target enzymes or receptors, inhibiting their activity. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Molecular Targets and Pathways:
Enzymes: Lanosterol 14α-demethylase, cytochrome P450 enzymes.
Pathways: Ergosterol biosynthesis, oxidative stress response.
類似化合物との比較
1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(3-Methoxypropyl)-4-phenyl-1h-1,2,3-triazole-5-carboxylic acid:
1-(3-Methoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid: The ethyl group provides different steric and electronic effects compared to the propyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, biological activity, and potential applications. The methoxypropyl and propyl groups provide a balance of hydrophilicity and hydrophobicity, making it a versatile compound for various research and industrial purposes.
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
1-(3-methoxypropyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-3-5-8-9(10(14)15)11-12-13(8)6-4-7-16-2/h3-7H2,1-2H3,(H,14,15) |
InChIキー |
GBKHJJWHSPACIO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1CCCOC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



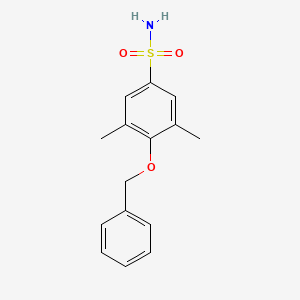
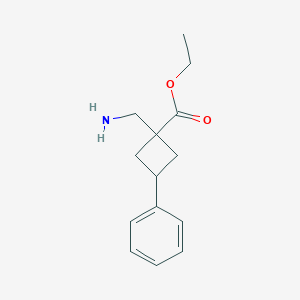
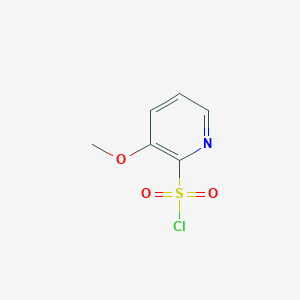
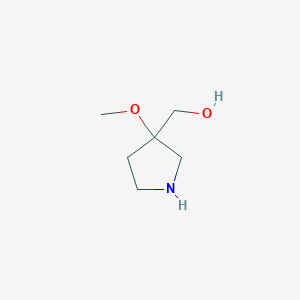
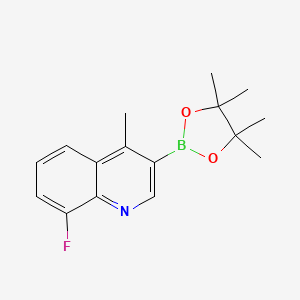
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
